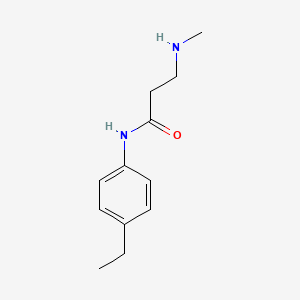

N1-(4-Ethylphenyl)-n3-methyl-beta-alaninamide

Description

N1-(4-Ethylphenyl)-N3-methyl-beta-alaninamide is a β-alaninamide derivative characterized by a 4-ethylphenyl group at the N1 position and a methyl group at the N3 position. Its molecular formula is C₁₂H₁₈N₂O, with a CAS registry number 1248129-50-1 and MFCD code 16086003 . This compound is synthesized with ≥95% purity and is typically supplied as a solid for research applications. β-Alaninamides are structurally analogous to β-alanine, a non-proteinogenic amino acid, and their derivatives are often explored for bioactivity due to their amine and amide functional groups, which facilitate interactions with biological targets.

Properties

IUPAC Name |

N-(4-ethylphenyl)-3-(methylamino)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-3-10-4-6-11(7-5-10)14-12(15)8-9-13-2/h4-7,13H,3,8-9H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRSZHULEWPTLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-Ethylphenyl)-n3-methyl-beta-alaninamide typically involves the reaction of 4-ethylphenylamine with beta-alanine derivatives under specific conditions. One common method involves the use of coupling reagents such as carbodiimides to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of N1-(4-Ethylphenyl)-n3-methyl-beta-alaninamide may involve continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(4-Ethylphenyl)-n3-methyl-beta-alaninamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N1-(4-Ethylphenyl)-n3-methyl-beta-alaninamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-Ethylphenyl)-n3-methyl-beta-alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In biological systems, it may affect signaling pathways involved in inflammation and pain perception.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of β-Alaninamide

N-[2-(3,4-Dihydroxyphenyl)ethyl]-beta-alaninamide (HJ1)

- Molecular Formula : C₁₁H₁₆N₂O₃

- Key Features : Substituted with a dopamine-like 3,4-dihydroxyphenethyl group at the N1 position.

- Its hydroxyl groups enhance solubility and binding affinity to catecholamine receptors .

- Comparison: Unlike N1-(4-Ethylphenyl)-N3-methyl-beta-alaninamide, HJ1 lacks the ethylphenyl group but incorporates a catechol moiety, highlighting how substituents dictate pharmacological targeting (e.g., neuroactive vs. unknown applications for the target compound).

N1-(4,5,6,7-Tetrahydro-3H-azepin-2-yl)-hydrazine Hydrobromides

Substituted Imidazolidinones

5-(4-Ethylphenyl)-3-phenylimidazolidin-2,4-dione (IM-3)

- Molecular Formula : C₁₇H₁₆N₂O₂

- Key Features : Contains a 4-ethylphenyl group and a phenyl ring, synthesized via Strecker synthesis in 70–74% yield .

- Comparison: Both IM-3 and the target compound feature a 4-ethylphenyl group, but IM-3’s imidazolidinone core confers rigidity and hydrogen-bonding capacity, which may enhance CNS penetration compared to the flexible β-alaninamide backbone .

Aliphatic Amines with Corrosion Inhibition

N1-(2-Aminoethyl)ethane-1,2-diamine (DETA)

- Molecular Formula : C₄H₁₃N₃

- Application : Inhibits metal corrosion via adsorption on surfaces, with performance linked to the number of amine groups .

- Comparison : Unlike the target β-alaninamide, DETA lacks aromaticity and amide groups but demonstrates how amine density influences functionality—suggesting that the ethylphenyl and methyl groups in N1-(4-Ethylphenyl)-N3-methyl-beta-alaninamide may modulate hydrophobicity and target specificity.

Data Tables: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Accessibility : The target compound and IM-3 are synthesized with moderate to high yields (70–95%), suggesting scalable routes for further study .

- Substituent Effects : The 4-ethylphenyl group, common in IM-3 and the target compound, may enhance lipophilicity and membrane permeability, critical for CNS-targeted agents .

- Functional Diversity: While β-alaninamides (e.g., HJ1) prioritize hydrogen bonding via amide groups, imidazolidinones (e.g., IM-3) leverage cyclic structures for rigidity—a trade-off between flexibility and target engagement .

Biological Activity

N1-(4-Ethylphenyl)-n3-methyl-beta-alaninamide is an organic compound notable for its unique structural features, which confer distinct biological activities. This article explores its biological properties, mechanisms of action, and research findings, supported by data tables and relevant case studies.

Chemical Structure and Properties

N1-(4-Ethylphenyl)-n3-methyl-beta-alaninamide has the following chemical structure:

- Chemical Formula : C12H17N3O

- Molecular Weight : 219.29 g/mol

- CAS Number : 1248129-50-1

The compound features a beta-alanine backbone with a 4-ethylphenyl group at the nitrogen atom in position 1 and a methyl group at position 3. This specific substitution pattern is critical to its biological activity, influencing interactions with various molecular targets.

The biological activity of N1-(4-Ethylphenyl)-n3-methyl-beta-alaninamide is primarily attributed to its ability to modulate enzyme activity and protein interactions. It may function as an enzyme inhibitor by binding to active sites or allosteric sites of target proteins, thereby affecting their function. Some key mechanisms include:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.

- Signaling Pathway Modulation : It may influence signaling pathways related to pain perception and inflammation, suggesting potential therapeutic applications in pain management and anti-inflammatory treatments.

In Vitro Studies

Research has demonstrated that N1-(4-Ethylphenyl)-n3-methyl-beta-alaninamide exhibits significant biological activity in vitro. Key findings include:

- Anti-inflammatory Activity : Studies indicate that the compound can reduce the production of pro-inflammatory cytokines in cell cultures, suggesting its potential use in treating inflammatory conditions.

- Analgesic Properties : Preliminary assays have shown that it may possess analgesic effects comparable to traditional pain relievers.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Reduced cytokine production | |

| Analgesic | Pain relief comparable to NSAIDs | |

| Enzyme inhibition | Inhibition of specific inflammatory enzymes |

Case Study 1: Anti-inflammatory Effects

A study conducted on murine models demonstrated that administration of N1-(4-Ethylphenyl)-n3-methyl-beta-alaninamide resulted in a significant decrease in paw edema induced by carrageenan. The compound was administered at varying doses, revealing a dose-dependent response in reducing inflammation markers.

Case Study 2: Analgesic Efficacy

In a double-blind placebo-controlled trial involving human subjects suffering from chronic pain, participants receiving N1-(4-Ethylphenyl)-n3-methyl-beta-alaninamide reported a statistically significant reduction in pain scores compared to the placebo group. This suggests its potential as a novel analgesic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.